molecular formula C7H4ClFO3 B569643 2-Fluoro-3,4-dihydroxybenzoyl chloride CAS No. 119735-25-0

2-Fluoro-3,4-dihydroxybenzoyl chloride

Cat. No.: B569643
CAS No.: 119735-25-0
M. Wt: 190.554
InChI Key: LEBAKEKMSBVGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3,4-dihydroxybenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a benzoyl chloride core substituted with hydroxyl groups at the 3- and 4-positions and a fluorine atom at the 2-position. This compound is highly reactive due to the electron-withdrawing effects of the fluorine and acyl chloride groups, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure combines electrophilic aromatic substitution sensitivity with the nucleophilic reactivity of the acyl chloride moiety, enabling diverse derivatization pathways.

Properties

CAS No.

119735-25-0

Molecular Formula

C7H4ClFO3

Molecular Weight

190.554

IUPAC Name

2-fluoro-3,4-dihydroxybenzoyl chloride

InChI

InChI=1S/C7H4ClFO3/c8-7(12)3-1-2-4(10)6(11)5(3)9/h1-2,10-11H

InChI Key

LEBAKEKMSBVGPQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=O)Cl)F)O)O

Synonyms

Benzoyl chloride, 2-fluoro-3,4-dihydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional distinctions between 2-fluoro-3,4-dihydroxybenzoyl chloride and two related compounds: caffeic acid (3,4-dihydroxybenzeneacrylic acid) and 2-fluoro-3,4-dimethoxyphenylacetonitrile .

Property This compound Caffeic Acid 2-Fluoro-3,4-dimethoxyphenylacetonitrile
Molecular Formula C₇H₄ClFO₃ C₉H₈O₄ C₁₀H₁₀FNO₂
Molecular Weight (g/mol) ~206.56 ~180.16 195.19
Functional Groups Acyl chloride, 2-F, 3,4-OH Carboxylic acid, 3,4-OH Nitrile, 2-F, 3,4-OCH₃
Substituents Fluorine (2-), hydroxyl (3,4-) Hydroxyl (3,4-) Fluorine (2-), methoxy (3,4-)
Reactivity Profile High (acyl chloride, electrophilic) Moderate (carboxylic acid) Moderate (nitrile, stabilized by OCH₃)
Physical State Likely low-melting solid or liquid* Yellow crystalline solid Solid (m.p. 48°C, b.p. 122–135°C at 0.35–0.7 Torr)

*Predicted based on analogous benzoyl chlorides.

Research Findings and Challenges

  • Stability Issues : The dihydroxybenzoyl chloride’s hydroxyl groups make it prone to oxidation and hydrolysis, necessitating anhydrous storage. Methoxy-protected analogs (e.g., ) avoid this but require deprotection steps.
  • Biological Activity : Fluorine in caffeic acid derivatives enhances membrane permeability and metabolic stability, a trait exploited in drug design . However, the acyl chloride’s reactivity limits direct biological use, requiring conversion to stable derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.